molecular formula C20H29ClN2O5S B024342 Tamsolusin Hydrochloride CAS No. 80223-99-0

Tamsolusin Hydrochloride

Número de catálogo: B024342
Número CAS: 80223-99-0
Peso molecular: 445 g/mol
Clave InChI: ZZIZZTHXZRDOFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions: Tamsulosin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Clinical Applications

  • Management of Benign Prostatic Hyperplasia (BPH) :
    • Tamsulosin is widely prescribed for alleviating LUTS in men with BPH. It improves urinary flow, reduces residual urine volume, and enhances overall quality of life.
    • A long-term study demonstrated that tamsulosin maintains efficacy and safety over six years, with significant improvements in symptom scores and urine flow rates observed consistently throughout the treatment duration .
  • Pediatric Applications :
    • Recent studies have explored tamsulosin's use in pediatric patients with neuropathic and non-neuropathic bladder conditions. Research indicates that tamsulosin can effectively manage bladder storage and emptying issues in children aged 2 to 16 years .
    • A multicenter trial assessed pharmacokinetics in children, confirming that tamsulosin is well-tolerated and effective for managing urinary symptoms related to neurological defects .
  • Combination Therapy :
    • Tamsulosin is often used in combination with 5-alpha reductase inhibitors for enhanced therapeutic effects in BPH management. Studies suggest that this combination may improve overall treatment outcomes without significant adverse interactions .

Safety Profile

Tamsulosin is generally well-tolerated, with a low incidence of serious side effects. Long-term studies indicate that adverse events such as orthostatic hypotension are rare, making it a preferred choice among alpha-blockers for BPH treatment . The following table summarizes the safety findings from various studies:

Study ReferenceDurationPatient PopulationKey Findings
6 years609 patientsSustained efficacy; low adverse event rate (1.3% orthostatic hypotension)
6 years1488 patientsHigh tolerability; no significant cardiovascular events reported
12 monthsPediatric patientsEffective in managing bladder symptoms; well tolerated

Case Studies

Long-Term Efficacy :
A pivotal study followed patients over six years, assessing changes in maximum urine flow rates and symptom indices. Results indicated that 80.7% of participants experienced consistent positive responses throughout the treatment period .

Pediatric Use :
In a study involving pediatric patients with neuropathic bladders, tamsulosin was administered at varying doses based on body weight. The results showed significant improvements in bladder function and symptom relief over a year-long observation period .

Actividad Biológica

Tamsulosin hydrochloride is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). Its biological activity is characterized by its effects on smooth muscle relaxation in the prostate and bladder, ultimately improving urinary flow and reducing symptoms associated with lower urinary tract obstruction.

  • Chemical Name : 5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride
  • Molecular Formula : C₁₈H₂₄N₂O₄S·HCl
  • Purity : ≥99%

Tamsulosin selectively targets the alpha-1A and alpha-1D adrenergic receptors, with a higher affinity for the alpha-1A subtype (pKi values of 9.97, 9.64, and 8.86 for α1A, α1B, and α1D respectively) . By blocking these receptors, tamsulosin induces relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow rates without significantly affecting blood pressure .

Symptom Improvement

In clinical studies, tamsulosin has demonstrated significant efficacy in alleviating symptoms of BPH:

  • Boyarsky Symptom Scores : A study reported an average improvement of 3.4 units (36% reduction) in tamsulosin-treated patients compared to a 24% reduction in placebo-treated patients (p < 0.001) .
  • Peak Urinary Flow Rates : Tamsulosin-treated patients experienced an increase of 1.4 mL/sec versus 0.4 mL/sec in the placebo group (p < 0.05) .

Long-Term Safety and Tolerability

Long-term studies have shown that tamsulosin maintains efficacy over extended periods (up to six years), with low rates of adverse effects such as orthostatic hypotension . The incidence of serious adverse events remains low, with most patients reporting consistent symptom relief without developing tolerance to the drug.

Efficacy Comparison with Other Treatments

A randomized clinical trial compared tamsulosin with naftopidil for symptomatic BPH treatment. Both drugs improved patient symptoms; however, tamsulosin showed a significant decrease in symptom frequency within two weeks of initiation .

Ophthalmic Adverse Events

A notable study highlighted an association between recent tamsulosin exposure and increased risk of serious ophthalmic adverse events following cataract surgery. Patients exposed to tamsulosin had a higher incidence of postoperative complications compared to those on other alpha-blockers .

Pharmacokinetics

Tamsulosin is primarily metabolized by liver enzymes CYP3A4 and CYP2D6, leading to several metabolites that are further conjugated before excretion. Its pharmacokinetic profile includes:

  • Half-life : Approximately 18 hours
  • Plasma Protein Binding : About 99% in humans, significantly affecting its bioavailability .

Summary Table of Clinical Findings

ParameterTamsulosin (0.4 mg)PlaceboP-value
Boyarsky Symptom Score Change-3.4 units-2.2 units<0.001
Peak Urinary Flow Rate Change+1.4 mL/sec+0.4 mL/sec<0.05
Incidence of Side Effects36%32%Not significant
Discontinuation Due to Side Effects7%8%Not significant

Q & A

Basic Research Questions

Q. What is the mechanism of action of tamsulosin hydrochloride in ureteral calculi expulsion, and how does it inform experimental design?

Tamsulosin hydrochloride selectively antagonizes α1A/α1D-adrenoceptors in the distal ureter, reducing smooth muscle tension and facilitating stone passage. Methodologically, studies should incorporate receptor-binding assays (e.g., competitive radioligand binding) to quantify affinity for α1-subtypes and correlate results with in vivo expulsion rates. Receptor chromatography techniques can isolate target interactions, as demonstrated in studies using immobilized α1A-adrenoceptors .

Q. What is the recommended dosage range for tamsulosin hydrochloride in clinical trials targeting distal ureteral stones?

A standardized dose of 0.4 mg/day for 30 days is widely used, as evidenced by a cross-sectional study showing a 78% expulsion rate for stones <9 mm . Trials should stratify patients by stone size (e.g., <6 mm vs. 6–9 mm) and track expulsion timelines using ultrasound or CT imaging at 7-day intervals to optimize dosing protocols.

Q. How should researchers design controlled studies to evaluate tamsulosin’s efficacy while minimizing bias?

Adopt a randomized, double-blind, placebo-controlled design with standardized endpoints (e.g., stone expulsion within 30 days, pain reduction on a visual analog scale). A 2018 trial (N=120) achieved 78% success by excluding confounding factors like prior α-blocker use and ensuring consistent follow-up via outpatient visits . Sample size calculations should account for attrition rates (e.g., 20% loss to follow-up).

Q. What analytical methods validate tamsulosin hydrochloride purity in pharmacological studies?

USP-grade HPLC with a C18 column, mobile phase (pH 2.0 buffer:acetonitrile, 55:45), and UV detection at 225 nm ensures precise quantification. System suitability requires resolution ≥2.0 between tamsulosin and propylparaben peaks . Calibration curves (1–10 µg/mL) must achieve R² >0.99, with recovery rates of 98.5–101.0% .

Advanced Research Questions

Q. How do expulsion rates of tamsulosin compare to other α-blockers (e.g., nifedipine) in meta-analyses, and how should contradictions be addressed?

Network meta-analyses indicate tamsulosin’s superiority, with expulsion rates of 79–97% vs. 64–77% for nifedipine or phenazopyridine . Contradictions arise from heterogeneous inclusion criteria (e.g., stone size thresholds, renal function). Researchers should apply Cochrane risk-of-bias tools to assess study quality and perform subgroup analyses stratified by stone location/size .

Q. What methodologies resolve discrepancies in tamsulosin’s pharmacokinetic-pharmacodynamic (PK-PD) relationships across populations?

Population PK modeling using nonlinear mixed-effects software (e.g., NONMEM) can account for covariates like age, renal impairment, or CYP3A4 polymorphisms. A 2023 study proposed a two-compartment model with first-order absorption (tₘₐₓ=5–6 hrs) to explain variability in AUC and Cₘₐₓ .

Q. How can receptor-binding assays optimize tamsulosin’s selectivity for α1A-adrenoceptors in novel formulations?

Competitive binding assays using [³H]-prazosin on transfected HEK293 cells quantify IC₅₀ values. Recent work identified a 50-fold selectivity for α1A over α1B receptors, supporting targeted delivery systems (e.g., pH-sensitive nanoparticles) to enhance ureteral specificity .

Q. What statistical approaches handle attrition bias in longitudinal studies of tamsulosin?

Implement intention-to-treat (ITT) analysis with multiple imputation for missing data. A sensitivity analysis using worst-case scenarios (e.g., assuming non-expulsion in lost patients) validated tamsulosin’s efficacy (78% → 71% success rate) in a 2019 trial .

Q. Tables

Table 1. Comparative Efficacy of Tamsulosin vs. Other Therapies

TherapyExpulsion Rate (%)Mean Expulsion Time (Days)Study DesignReference
Tamsulosin78–97%20–29RCT, Double-blind
Nifedipine64–77%28–35Prospective Cohort
Doxazosin71–75%25–30Meta-analysis

Table 2. HPLC Validation Parameters for Tamsulosin Hydrochloride

ParameterRequirementObserved ValueMethod Reference
Resolution≥2.02.3
Linearity (R²)>0.990.998
Recovery98.5–101.0%99.2%

Q. Key Considerations for Future Research

  • Multi-Center Trials : Address single-center bias via diverse geographic and demographic recruitment .
  • Long-Term Safety : Monitor post-expulsion outcomes (e.g., hydronephrosis recurrence) over 6–12 months.
  • Advanced Analytics : Integrate machine learning to predict expulsion success based on stone morphology/composition .

Propiedades

IUPAC Name

5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80223-99-0
Record name Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80223-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 12617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080223990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tamsolusin Hydrochloride
Tamsolusin Hydrochloride
Tamsolusin Hydrochloride
Tamsolusin Hydrochloride
Tamsolusin Hydrochloride
Tamsolusin Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.